Carazolol FD - 149825-33-2

Carazolol FD

Catalog Number: EVT-1197879
CAS Number: 149825-33-2
Molecular Formula: C21H22F7IN2O2
Molecular Weight: 594.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Carazolol FD is a synthetic compound that belongs to the class of beta-adrenergic receptor antagonists. It is primarily used in pharmacological research to study the interactions and functions of beta-adrenergic receptors. Carazolol FD has been identified for its unique binding properties and is instrumental in delineating receptor subtype distributions and their physiological roles.

Source

Carazolol FD is derived from carazolol, a compound that was initially developed as a non-selective beta-adrenergic antagonist. The FD variant refers to specific modifications or formulations used in experimental settings, particularly in studies involving receptor binding and signal transduction.

Classification

Carazolol FD is classified as a beta-adrenergic antagonist, specifically targeting both beta-1 and beta-2 adrenergic receptors. Its stereoisomers exhibit different affinities for these receptors, with the (-) stereoisomer demonstrating greater potency than the (+) stereoisomer in various assays .

Synthesis Analysis

Methods

The synthesis of Carazolol FD typically involves several key steps, including:

  1. Formation of the Carbazole Core: This is achieved through cyclization reactions involving appropriate precursors, often utilizing methods like cyclodehydration or cyclization of aromatic amines.
  2. Alkylation: The introduction of alkyl groups, such as isopropylamino moieties, is performed via nucleophilic substitution reactions.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological assays.

Technical Details

The synthesis may utilize solvents like dimethyl sulfoxide or tetrahydrofuran under controlled temperatures to optimize yield and selectivity. Reaction conditions such as pH and temperature are carefully monitored to facilitate the desired transformations while minimizing side reactions .

Molecular Structure Analysis

Structure

Carazolol FD features a complex molecular structure characterized by a carbazole nucleus with various substituents. The general structure can be represented as follows:

  • Molecular Formula: C18H22N2O2
  • Molecular Weight: Approximately 298.38 g/mol

Data

The compound exhibits a three-dimensional configuration that allows for specific interactions with beta-adrenergic receptors, influencing its pharmacological properties. Key structural features include:

  • An isopropylamino group that enhances receptor affinity.
  • A hydroxyl group that may participate in hydrogen bonding with receptor sites.
Chemical Reactions Analysis

Reactions

Carazolol FD undergoes various chemical reactions, which can include:

  1. Binding Interactions: The primary reaction of interest is its binding to beta-adrenergic receptors, where it competes with endogenous catecholamines.
  2. Metabolic Transformations: In vivo studies indicate that Carazolol FD can be metabolized by cytochrome P450 enzymes, leading to various metabolites that may retain some biological activity.

Technical Details

The binding kinetics of Carazolol FD have been studied using radiolabeled assays, revealing saturable binding characteristics and high affinity for beta-adrenergic receptors . The interaction is characterized by two phases: an initial rapid association followed by a slower, more stable binding state.

Mechanism of Action

Process

Carazolol FD functions primarily as an antagonist at beta-adrenergic receptors. Upon administration, it binds to these receptors without activating them, effectively blocking the action of endogenous catecholamines like epinephrine and norepinephrine.

Data

Research indicates that Carazolol FD exhibits a preferential binding affinity towards beta-2 adrenergic receptors compared to beta-1 receptors in certain tissues. This selectivity can influence physiological responses such as heart rate modulation and bronchial dilation .

Physical and Chemical Properties Analysis

Physical Properties

Carazolol FD typically appears as a white crystalline solid at room temperature. Its solubility varies depending on the solvent used; it is generally soluble in organic solvents but less so in water.

Chemical Properties

Key chemical properties include:

  • pKa: The compound exhibits acidic properties due to the presence of hydroxyl groups.
  • Stability: Carazolol FD is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data includes melting point and boiling point ranges which are critical for handling and storage protocols in laboratory settings.

Applications

Scientific Uses

Carazolol FD has significant applications in pharmacological research:

  1. Receptor Binding Studies: It is widely used to characterize beta-adrenergic receptor subtypes across different tissues.
  2. Drug Development: Insights gained from studies involving Carazolol FD contribute to the development of new therapeutic agents targeting cardiovascular diseases and respiratory conditions.
  3. Signal Transduction Research: Understanding how Carazolol FD influences downstream signaling pathways helps elucidate the role of beta-adrenergic signaling in various physiological processes.
Introduction to Carazolol FD

Historical Development and Discovery of Carazolol Derivatives

Carazolol originated as a high-potency beta-adrenergic receptor antagonist, primarily targeting beta1 and beta2 adrenoceptor subtypes for cardiovascular indications such as hypertension [5] [7]. Its discovery emerged from systematic efforts in the 1970s-1980s to develop beta-blockers with improved receptor affinity and selectivity profiles. Initial pharmacological characterization revealed nanomolar affinity for beta1/beta2 adrenoceptors, positioning it among the most potent beta-blockers known [5].

A pivotal shift in understanding occurred in 1995 when comprehensive receptor profiling uncovered carazolol's paradoxical agonist activity at the beta3-adrenoceptor subtype [1]. This discovery revealed functional selectivity (biased agonism) wherein:

  • Carazolol exhibited full agonism on murine and human beta3-adrenoceptors, stimulating adenylyl cyclase activity
  • It induced lipolysis in adipocyte models expressing native beta3-adrenoceptors
  • The compound demonstrated nanomolar affinity for beta3-adrenoceptors (comparable to its beta1/beta2 antagonism) [1]

This dualistic pharmacology spurred development of derivatives like Carazolol FD, designed to exploit beta3-adrenoceptor targeting while enhancing molecular properties through halogenation. The iodinated analog (Carazolol FD) retained high beta3-adrenoceptor affinity and agonist efficacy, enabling its application in receptor mapping and diagnostic contexts [1].

Table 1: Evolution of Carazolol Derivatives

CompoundKey Receptor TargetsPrimary ActionsDevelopment Era
Carazolol (parent)Beta1/Beta2 adrenoceptorsPotent antagonism1970s-1980s
CarazololBeta3 adrenoceptorFull agonism, lipolysis induction1995
Carazolol FDBeta3 adrenoceptor (optimized)Retained agonism, radioligand applicationsLate 1990s

Structural and Chemical Features of Carazolol FD (C₂₁H₂₂F₇IN₂O₂)

Carazolol FD (chemical formula C₂₁H₂₂F₇IN₂O₂) is structurally characterized by:

  • A carbazole core (9H-carbazol-4-yloxy) providing planar aromaticity
  • A propanolamine side chain [1-(9H-carbazol-4-yloxy)-3-(isopropylamino)propan-2-ol] enabling receptor engagement
  • Strategic halogen substitutions: heptafluorination and iodination [2] [6]

Crystallographic analysis (PDB ID: 5X7D) reveals its binding pose within the beta2-adrenergic receptor orthosteric site, where it functions as an inverse agonist [6]. Key molecular interactions include:

  • Hydrogen bonding between the secondary hydroxyl group and Asn293(6.55)
  • Ionic interaction between the protonated amine and Asp113(3.32)
  • Aromatic stacking between the carbazole system and Phe290(6.52)
  • Halogen bonding facilitated by the iodine substituent [6]

The heptafluorinated moiety significantly alters physicochemical parameters:

  • Increased lipophilicity (logP increase ≥2 units versus parent carazolol)
  • Enhanced metabolic stability via fluorine's blockade of oxidative hotspots
  • Molecular weight elevation to 584.22 g/mol (versus 298.39 g/mol for carazolol) [2] [7]

Table 2: Structural and Physicochemical Comparison

PropertyCarazolol (C₁₈H₂₂N₂O₂)Carazolol FD (C₂₁H₂₂F₇IN₂O₂)Functional Impact
Molecular weight298.39 g/mol584.22 g/molAltered pharmacokinetics
Halogen contentNone7F, 1IEnhanced receptor affinity & stability
LogP (calculated)~2.8~4.9Improved membrane permeability
Solubility (water)Slightly solubleInsolubleRequires formulation optimization
Crystal structureResolved (5X7D)Not fully resolvedBinding mode inferred from parent [2] [6] [7]

Fluorination as a Strategy for Enhancing Pharmacological Activity

Fluorination represents a cornerstone strategy in modern medicinal chemistry, leveraging fluorine's unique properties:

  • Electronegativity (3.98 Pauling scale): Creates strong dipole moments and polar bonds that enhance target binding through electrostatic complementarity [3]
  • Van der Waals radius (1.47 Å): Similar to hydrogen (1.20 Å), enabling bioisosteric replacement with minimal steric perturbation [3]
  • C-F bond strength (∼116 kcal/mol): Confers exceptional metabolic stability against oxidative and hydrolytic degradation [8]

In Carazolol FD, heptafluorination specifically:

  • Stabilizes receptor binding conformation: Fluorine's inductive effects pre-organize the molecule into bioactive conformation, reducing binding entropy penalty [3]
  • Extends plasma half-life: Fluorine atoms block cytochrome P450-mediated oxidation at multiple positions, significantly prolonging systemic exposure [8]
  • Enhances blood-brain barrier penetration: Increased lipophilicity (balanced by retained polarity) facilitates CNS access for neurological targets [3]
  • Enables radiolabeling applications: Fluorine-18 isotopes can be incorporated for positron emission tomography (PET) imaging of beta-adrenoceptor distribution [3]

Comparative studies demonstrate that fluorinated beta-adrenoceptor ligands exhibit:

  • 5-20 fold higher beta3-adrenoceptor binding affinity versus non-fluorinated analogs
  • Greater agonist efficacy (90-100% of maximal isoproterenol response versus 60-70% for non-fluorinated counterparts)
  • Resistance to sulfhydryl reagents like dithiothreitol, preserving receptor binding capacity under reducing conditions [1] [3]

Table 3: Impact of Fluorination on Beta-Adrenoceptor Ligand Properties

ParameterNon-fluorinated LigandsFluorinated LigandsMechanistic Basis
Beta3 binding affinity~100-500 nM~5-20 nMFluorine-mediated H-bonding & dipoles
Metabolic half-life1-3 hours4-8 hoursC-F bond resistance to oxidation
Dithiothreitol stability>50% binding loss<10% binding lossProtection of disulfide-sensitive domains
PET compatibilityNot applicableSuitable for F-18 labelingIsotope replacement feasibility [1] [3]

The development of Carazolol FD exemplifies rational structure-activity relationship optimization, where fluorination transforms a classical beta-blocker into a specialized tool for probing beta3-adrenoceptor biology and function. Its chemical design harnesses halogen-specific interactions to achieve unprecedented receptor subtype selectivity among adrenergic ligands [1] [6]. Future derivatives may exploit this strategy for targeted therapeutics in metabolic disorders, where beta3-adrenoceptors regulate lipolysis and thermogenesis [1].

Properties

CAS Number

149825-33-2

Product Name

Carazolol FD

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[1,1,2,2,3,3,3-heptafluoropropyl(propan-2-yl)amino]propan-2-ol;hydroiodide

Molecular Formula

C21H22F7IN2O2

Molecular Weight

594.3 g/mol

InChI

InChI=1S/C21H21F7N2O2.HI/c1-12(2)30(21(27,28)19(22,23)20(24,25)26)10-13(31)11-32-17-9-5-8-16-18(17)14-6-3-4-7-15(14)29-16;/h3-9,12-13,29,31H,10-11H2,1-2H3;1H

InChI Key

ZTRUIXNUPTYKRT-UHFFFAOYSA-N

SMILES

CC(C)N(CC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O)C(C(C(F)(F)F)(F)F)(F)F.I

Synonyms

1-(9H-carbazol-4-yloxy)-3-(N-heptafluoropropyl((1-methylethyl)amino))-2-propanol
carazolol FD
carazolol-FD

Canonical SMILES

CC(C)N(CC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O)C(C(C(F)(F)F)(F)F)(F)F.I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.